Ethyl 2-(4-bromopyridin-2-YL)acetate
CAS No.: 1060814-91-6
Cat. No.: VC2676880
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060814-91-6 |
|---|---|
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.08 g/mol |
| IUPAC Name | ethyl 2-(4-bromopyridin-2-yl)acetate |
| Standard InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 |
| Standard InChI Key | UNQUMGSSWNEUIM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NC=CC(=C1)Br |
| Canonical SMILES | CCOC(=O)CC1=NC=CC(=C1)Br |
Introduction
Structural Information
Molecular Identity
Ethyl 2-(4-bromopyridin-2-yl)acetate is characterized by a pyridine ring substituted with a bromine atom at the 4-position and an ethyl acetate functional group at the 2-position. This structure contributes to its chemical reactivity and potential applications in synthetic chemistry .
Chemical Identifiers
The compound is formally identified through several standard chemical notations:
Structural Representations
The compound can be represented through various chemical notation systems:
Physical and Chemical Properties
Structural Features
The compound contains several important functional groups that contribute to its chemical behavior:
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A pyridine ring with nitrogen at position 1
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A bromine substituent at position 4 of the pyridine ring
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An ethyl acetate group (ethyl 2-acetate) attached at position 2 of the pyridine ring
Collision Cross Section Data
Predicted collision cross section (CCS) data for various adducts of the compound are available, which are valuable for mass spectrometry applications :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 243.99677 | 143.3 |
| [M+Na]+ | 265.97871 | 146.6 |
| [M+NH4]+ | 261.02331 | 147.4 |
| [M+K]+ | 281.95265 | 146.8 |
| [M-H]- | 241.98221 | 142.9 |
| [M+Na-2H]- | 263.96416 | 146.6 |
| [M]+ | 242.98894 | 142.4 |
| [M]- | 242.99004 | 142.4 |
Applications and Research Significance
Organic Synthesis Applications
Ethyl 2-(4-bromopyridin-2-yl)acetate serves as an important building block in organic synthesis, particularly for the development of more complex molecular structures. The bromine at the 4-position of the pyridine ring enhances the electrophilicity of the molecule, making it amenable to various nucleophilic substitution reactions and coupling chemistries.
Chemical Reactivity
Structural Modifications
The presence of the bromine atom provides a valuable handle for further functionalization through:
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Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi)
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Nucleophilic aromatic substitution reactions
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Halogen-metal exchange reactions
Related Compounds
Structural Isomers
An important structural isomer is Ethyl 2-(5-bromopyridin-2-yl)acetate, which differs in the position of the bromine atom (5-position instead of 4-position). This positional isomer has its own distinct CAS number (1060814-88-1) and potentially different chemical and biological properties .
Structural Analogs
Other related compounds include:
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